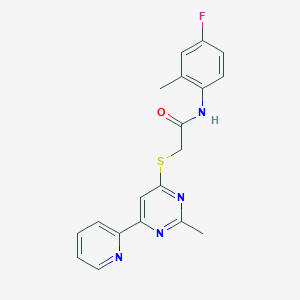

N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

The compound N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a pyrimidine-based thioacetamide derivative. Structurally, it comprises a pyrimidine ring substituted with a methyl group and a pyridinyl moiety at positions 2 and 6, respectively. A thioacetamide linker connects the pyrimidine core to a 4-fluoro-2-methylphenyl group.

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4OS/c1-12-9-14(20)6-7-15(12)24-18(25)11-26-19-10-17(22-13(2)23-19)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYDHAOKXPTZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thioacetamide intermediate: This step involves the reaction of 2-methyl-6-(pyridin-2-yl)pyrimidine-4-thiol with an appropriate acylating agent to form the thioacetamide intermediate.

Coupling reaction: The thioacetamide intermediate is then coupled with 4-fluoro-2-methylaniline under suitable conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrimidine-thioacetamide derivatives. Key comparisons include:

Pharmacological and ADMET Comparisons

Anticonvulsant Efficacy :

- Epirimil demonstrated superior efficacy in the maximal electroshock (MES) model (ED₅₀ = 25.6 mg/kg) compared to older analogs like phenytoin (ED₅₀ = 8–12 mg/kg but higher toxicity) .

- The fluorinated analog (target compound) is hypothesized to exhibit enhanced CNS penetration due to fluorine’s electronegativity and small atomic radius, though experimental validation is pending .

ADMET Profiles: Epirimil: Predicted to obey Lipinski’s Rule of Five (molecular weight = 413.5, LogP = 3.2). Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate: Lower bioavailability (LogP = 2.7) due to ester hydrolysis susceptibility .

Synthetic Pathways :

- Epirimil is synthesized via Lawesson reagent-mediated thionation of pyrimidin-4(3H)-one, yielding an 84% isolated product .

- Fluorinated analogs (e.g., the target compound) may require alternative halogenation strategies, such as nucleophilic aromatic substitution or directed ortho-metalation .

Mechanism of Action

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of increasing interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

- Molecular Formula : C16H17FN4S

- Molecular Weight : 314.39 g/mol

The biological activity of N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The compound has been shown to inhibit specific kinases and enzymes that play critical roles in tumor growth and proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. For instance:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound inhibits the proliferation of cancer cells such as MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value ranging from 0.87 to 12.91 µM .

- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, leading to increased caspase activity, which is a hallmark of programmed cell death .

- Selectivity : Notably, the compound shows a selectivity index that favors cancer cells over normal cells, indicating a potential for reduced toxicity in therapeutic applications .

Antimicrobial Activity

In addition to its anticancer effects, N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide has demonstrated antimicrobial properties against several bacterial strains:

- Broad-Spectrum Activity : It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.25–1 µg/mL for certain derivatives .

Case Study 1: MDA-MB-231 Cell Line

In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound over a 72-hour period. The results indicated a dose-dependent inhibition of cell viability, with significant reductions observed at concentrations above 1 µM. Additionally, flow cytometry analysis revealed an increase in apoptotic cell populations.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that the compound effectively inhibited growth at MIC values comparable to established antibiotics. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .

Summary Table of Biological Activities

| Activity Type | Target Cells/Organisms | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.87 - 12.91 µM | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | 0.25 - 1 µg/mL | Effective against Gram-positive bacteria |

Q & A

Q. What are the common synthetic routes for preparing N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide?

Synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to form intermediates, followed by reduction and condensation steps. Key steps include:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic displacement of halogens or other leaving groups (e.g., nitro to methoxy substitutions) .

- Reduction : Iron powder in acidic media (HCl/H₂O) reduces nitro intermediates to aniline derivatives .

- Thioether formation : Thiol groups react with activated acetamide precursors under controlled pH and temperature (e.g., 60–80°C, DCM solvent) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and acetamide linkage integrity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₂₀H₁₈FN₅OS: 402.12) .

- TLC monitoring : Tracks reaction progress using silica plates and UV visualization .

- X-ray crystallography : Resolves steric effects in the pyrimidine-thioacetamide core (e.g., dihedral angles between aromatic rings) .

Q. How can researchers assess solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO (stock solutions) followed by dilution in PBS or cell culture media. Pyrimidine-thioacetamides often show limited aqueous solubility, requiring co-solvents (e.g., 0.1% Tween-80) .

- Stability studies : Use HPLC to monitor degradation under physiological conditions (37°C, pH 7.4). Thioether bonds may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the thioacetamide linkage formation?

The thioether bond forms via nucleophilic aromatic substitution (SNAr) or radical pathways:

- SNAr mechanism : The pyrimidine ring’s electron-withdrawing groups (e.g., pyridinyl) activate the C-4 position for attack by thiolate ions (e.g., NaSH or thiourea derivatives) .

- Radical initiation : Under UV light or AIBN, thiols may react via thiyl radicals, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Steric effects : Bulky substituents (e.g., 2-methylphenyl) slow reaction kinetics, necessitating extended reaction times (24–48 hr) .

Q. How can structural modifications enhance bioactivity or reduce toxicity?

- Pyrimidine ring substitutions : Introduce electron-donating groups (e.g., -OCH₃ at C-6) to modulate electron density and binding affinity .

- Acetamide linker optimization : Replace thioether with sulfonyl or carbonyl groups to alter metabolic stability .

- Fluorine positioning : Fluorine at the 4-position of the phenyl ring improves membrane permeability but may increase cytotoxicity; balance via para/meta substitutions .

Q. What strategies resolve contradictions in bioactivity data across similar compounds?

- SAR analysis : Compare analogs (e.g., N-(4-chlorophenyl)-2-((6-oxo-pyrimidinyl)thio)acetamide ) using computational docking to identify critical binding residues (e.g., kinase ATP pockets) .

- Crystallographic data : Resolve discrepancies in dihedral angles or hydrogen-bonding patterns that affect target engagement .

- Batch-to-batch variability : Ensure purity (>98% by HPLC) and confirm stereochemistry (CD spectroscopy) to eliminate artifacts .

Q. How can researchers design assays to evaluate interactions with biological targets?

- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC₅₀ against kinases (e.g., EGFR or VEGFR2) .

- Protein binding studies : Employ SPR or ITC to quantify binding constants (KD) with serum albumin or cytochrome P450 isoforms .

- Cellular uptake : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization via confocal microscopy .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent bioactivity despite minor structural differences?

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce electron density in the pyrimidine core, altering binding to hydrophobic enzyme pockets .

- Conformational rigidity : Substituents like allyl groups (e.g., N-allyl-2-((pyrazolo[3,4-d]pyrimidinyl)thio)acetamide ) restrict rotational freedom, enhancing selectivity .

- Metabolic stability : Fluorinated analogs resist CYP450-mediated oxidation but may form reactive metabolites (e.g., epoxides) under acidic conditions .

Q. How can conflicting solubility data be reconciled for structure-activity studies?

- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to improve solubility without altering the core structure .

- Salt formation : Convert the free base to hydrochloride or mesylate salts for enhanced aqueous compatibility .

- LogP optimization : Introduce polar groups (e.g., -OH or -COOH) while monitoring octanol-water partitioning (clogP < 3 recommended) .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

- Stepwise monitoring : Use TLC or inline IR spectroscopy after each reaction step .

- Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- Scale-up considerations : Maintain consistent stirring rates and cooling/heating gradients to avoid exothermic runaway reactions .

Q. How should researchers validate target engagement in complex biological systems?

- CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .

- Proteomics profiling : Use LC-MS/MS to identify off-target binding partners in cell lysates .

- In vivo PK/PD studies : Correlate plasma concentrations (LC-MS) with biomarker modulation (e.g., phospho-kinase levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.